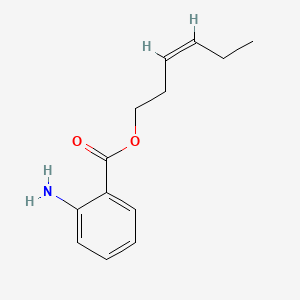
cis-3-Hexenyl anthranilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: cis-3-Hexenyl anthranilate is synthesized through the esterification of cis-3-hexenol and anthranilic acid . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, cis-3-hexenol and anthranilic acid, are mixed in appropriate stoichiometric ratios and subjected to reflux in the presence of a catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the pure ester.
Análisis De Reacciones Químicas
Types of Reactions: cis-3-Hexenyl anthranilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like or can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various substituted esters or amides.
Aplicaciones Científicas De Investigación
cis-3-Hexenyl anthranilate has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in plant signaling and defense mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Widely used in the fragrance and flavor industry for its pleasant aroma.
Mecanismo De Acción
The mechanism of action of cis-3-Hexenyl anthranilate involves its interaction with molecular targets such as olfactory receptors in the nasal epithelium. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma. Additionally, its potential therapeutic effects may involve interactions with enzymes and receptors involved in inflammatory and microbial pathways.
Comparación Con Compuestos Similares
cis-3-Hexenyl anthranilate can be compared with other similar compounds such as:
- cis-3-Hexenyl acetate
- cis-3-Hexenyl salicylate
- cis-3-Hexenol
Uniqueness:
- Aroma: this compound has a unique floral and fruity aroma, making it distinct from other esters.
- Applications: Its specific use in the cosmetic industry for perfuming sets it apart from other similar compounds.
Propiedades
Número CAS |
65405-76-7 |
|---|---|
Fórmula molecular |
C13H17NO2 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
hex-3-enyl 2-aminobenzoate |
InChI |
InChI=1S/C13H17NO2/c1-2-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14/h3-6,8-9H,2,7,10,14H2,1H3 |
Clave InChI |
VZWCCPAVZNSCEO-UHFFFAOYSA-N |
SMILES |
CCC=CCCOC(=O)C1=CC=CC=C1N |
SMILES canónico |
CCC=CCCOC(=O)C1=CC=CC=C1N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















